MCAT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

36653-52-8 |

|---|---|

Molecular Formula |

C16H14N2O4 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

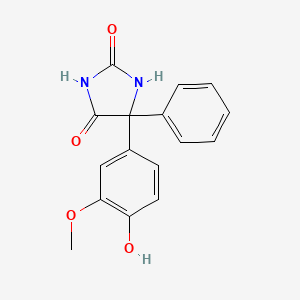

5-(4-hydroxy-3-methoxyphenyl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C16H14N2O4/c1-22-13-9-11(7-8-12(13)19)16(10-5-3-2-4-6-10)14(20)17-15(21)18-16/h2-9,19H,1H3,(H2,17,18,20,21) |

InChI Key |

SVDVJBWDBYSQLO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3)O |

Synonyms |

5-(4-hydroxy-3-methoxyphenyl)-5-phenylhydantoin |

Origin of Product |

United States |

Foundational & Exploratory

what are the fundamental principles of general chemistry on the MCAT

An In-Depth Guide to the Fundamental Principles of General Chemistry on the MCAT

This technical guide provides a comprehensive overview of the core general chemistry principles tested on the this compound, designed for researchers, scientists, and drug development professionals. The content is structured to facilitate a deep understanding of foundational concepts, with quantitative data presented in clear tables, detailed experimental methodologies, and visual representations of key relationships.

Atomic and Molecular Structure

A thorough understanding of the atom is foundational to chemistry. Key concepts include atomic number, mass number, isotopes, and electron configuration. Periodic trends are a high-yield topic, describing patterns in atomic properties across the periodic table.

Data Presentation: Periodic Trends

The following table summarizes the key periodic trends that are essential for the this compound. These trends are crucial for predicting the behavior and reactivity of elements.[1][2][3][4][5]

| Trend | Across a Period (Left to Right) | Down a Group (Top to Bottom) | Rationale |

| Atomic Radius | Decreases | Increases | Across a period, increasing nuclear charge pulls electrons closer. Down a group, the addition of electron shells increases the radius.[4][5] |

| Ionization Energy | Increases | Decreases | It becomes harder to remove an electron as the nuclear charge increases across a period. Down a group, the outermost electron is further from the nucleus and more easily removed.[1][3][4][5] |

| Electronegativity | Increases | Decreases | Atoms with a stronger pull on bonding electrons are found towards the right of a period. Down a group, increased atomic size reduces the nucleus's ability to attract bonding electrons.[1][2][3] |

| Electron Affinity | Generally Increases | Generally Decreases | Atoms on the right side of the periodic table more readily accept an electron. This trend is less consistent than the others. |

| Metallic Character | Decreases | Increases | Elements on the left of the periodic table are more likely to lose electrons and exhibit metallic properties. |

Chemical Bonding and Interactions

The nature of chemical bonds dictates the structure and properties of molecules. The this compound emphasizes understanding ionic and covalent bonds, Lewis structures, and molecular geometry (VSEPR theory).

Chemical Reactions and Stoichiometry

This area focuses on the quantitative relationships in chemical reactions. Mastery of concepts like the mole, balancing chemical equations (including redox reactions), and determining limiting reactants and theoretical yields is critical.

Thermodynamics and Energetics

Thermodynamics governs the energy changes that accompany chemical and physical transformations. Key concepts include the laws of thermodynamics, enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Data Presentation: Standard Thermodynamic Data

The following table provides standard thermodynamic values for selected substances at 25°C.[6][7][8][9][10]

| Substance | Formula | State | ΔH°f (kJ/mol) | ΔS° (J/mol·K) | ΔG°f (kJ/mol) |

| Water | H₂O | (l) | -285.8 | 69.9 | -237.1 |

| Carbon Dioxide | CO₂ | (g) | -393.5 | 213.8 | -394.4 |

| Methane | CH₄ | (g) | -74.8 | 186.3 | -50.8 |

| Ammonia | NH₃ | (g) | -46.1 | 192.8 | -16.5 |

| Glucose | C₆H₁₂O₆ | (s) | -1274.5 | 212.1 | -910.4 |

Visualization: Gibbs Free Energy Relationship

The relationship between Gibbs free energy, enthalpy, and entropy determines the spontaneity of a reaction. This relationship is described by the equation: ΔG = ΔH - TΔS.[11][12]

References

- 1. Periodic trends - Wikipedia [en.wikipedia.org]

- 2. Revision Notes - Periodic trends: Atomic radius, ionization energy, electronegativity | Structure: Classification of Matter | Chemistry HL | IB DP | Sparkl [sparkl.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Periodic Table Trends | Texas Gateway [texasgateway.org]

- 5. byjus.com [byjus.com]

- 6. drjez.com [drjez.com]

- 7. srd.nist.gov [srd.nist.gov]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. webassign.net [webassign.net]

- 11. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Atomic and Molecular Structure for the MCAT

This guide provides a comprehensive overview of the fundamental principles of atomic and molecular structure, tailored for researchers, scientists, and drug development professionals preparing for the MCAT. It covers core concepts from atomic theory and quantum mechanics to molecular geometry and intermolecular forces, with a focus on the application of these principles in a biomedical context.

The Atom: Fundamental Concepts

The atom is the basic unit of a chemical element.[1] Understanding its structure is crucial for comprehending the behavior of matter.

Subatomic Particles and Atomic Structure

Atoms are composed of three primary subatomic particles: protons, neutrons, and electrons.[1][2] Protons carry a positive charge, neutrons have no charge, and electrons are negatively charged. The protons and neutrons are located in the central nucleus of the atom, while electrons occupy a surrounding "electron cloud."[2] The atomic number (Z) of an element is defined by the number of protons in its nucleus, which determines the element's identity.[1] The mass number is the sum of protons and neutrons in the nucleus.[2] Atoms of the same element with different numbers of neutrons are known as isotopes.[1]

The Quantum Mechanical Model of the Atom

The Bohr model, a foundational concept, depicts electrons orbiting the nucleus in discrete energy levels or shells.[2][3] While a simplified model, it introduces the idea of quantized electron energies.[3]

The more sophisticated quantum mechanical model describes the probability of finding an electron in a specific region of space, known as an orbital.[2][4] The behavior and location of an electron are characterized by a set of four quantum numbers:

-

Principal Quantum Number (n): This number describes the main energy level or shell of an electron and can have integer values (1, 2, 3, etc.).[2][5][6] Higher values of n correspond to higher energy levels.[3]

-

Azimuthal (Angular Momentum) Quantum Number (l): This number defines the shape of the orbital and has values ranging from 0 to n-1.[2][4][6] These values correspond to the s, p, d, and f subshells.[2][6]

-

Magnetic Quantum Number (ml): This number specifies the orientation of the orbital in space and can take integer values from -l to +l, including 0.[2][4][6]

-

Spin Quantum Number (ms): This describes the intrinsic angular momentum of an electron, which has two possible spin states: +½ or -½.[2][4][6]

The Pauli Exclusion Principle states that no two electrons in an atom can have the same set of four quantum numbers.[4] The Aufbau Principle dictates that electrons fill the lowest energy orbitals first, and Hund's Rule states that every orbital in a subshell is singly occupied with one electron before any one orbital is doubly occupied.[5]

Periodic Trends

The periodic table arranges elements based on their atomic number and recurring chemical properties.[1] Several key atomic properties exhibit predictable trends across the periodic table.

Atomic Radius

The atomic radius is a measure of the size of an atom.[2] It generally decreases from left to right across a period due to increasing effective nuclear charge, which pulls the electrons closer to the nucleus.[7][8] Atomic radius increases down a group as the number of electron shells increases.[7][8][9]

Ionization Energy

Ionization energy is the energy required to remove an electron from an atom in its gaseous state. It generally increases from left to right across a period because of the stronger pull of the nucleus on the electrons.[1][7][9] Ionization energy decreases down a group because the outermost electrons are further from the nucleus and are more easily removed.[7][9]

Electron Affinity

Electron affinity is the energy change that occurs when an electron is added to a neutral atom. Generally, electron affinity becomes more negative (more energy is released) from left to right across a period.[9]

Electronegativity

Electronegativity is a measure of the ability of an atom to attract shared electrons in a chemical bond. It increases from left to right across a period and decreases down a group.[7][9] Fluorine is the most electronegative element.[7]

Chemical Bonding and Molecular Structure

Chemical bonds are the forces that hold atoms together in molecules and compounds.

Covalent and Ionic Bonding

Covalent bonds are formed by the sharing of electrons between atoms.[10] These can be single, double, or triple bonds. A sigma (σ) bond is the first bond formed between two atoms and results from the direct overlap of orbitals.[11][12] Pi (π) bonds are formed from the sideways overlap of p-orbitals and are present in double and triple bonds.[11][12][13]

Ionic bonds result from the electrostatic attraction between oppositely charged ions, formed by the transfer of one or more electrons from one atom to another.

VSEPR Theory and Molecular Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a model used to predict the three-dimensional geometry of molecules.[11][14] It is based on the principle that electron pairs in the valence shell of a central atom will arrange themselves to minimize repulsion.[14][15] This theory helps in determining both the electronic geometry , which considers all electron pairs (bonding and lone pairs), and the molecular geometry , which only considers the arrangement of the bonded atoms.[10]

Hybridization

Hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals that are suitable for bonding.[11] The type of hybridization determines the geometry of the molecule:

-

sp3 hybridization results in a tetrahedral geometry with bond angles of approximately 109.5°.[11][12]

-

sp2 hybridization leads to a trigonal planar geometry with 120° bond angles.[11][12]

-

sp hybridization results in a linear geometry with 180° bond angles.[11][12]

Intermolecular Forces

Intermolecular forces are the attractive or repulsive forces that exist between molecules.[14] These forces are weaker than intramolecular forces (chemical bonds) but are crucial in determining the physical properties of substances, such as boiling point and melting point.[14][16]

The main types of intermolecular forces are:

-

London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules. They arise from temporary fluctuations in electron distribution.[14][17]

-

Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles.[17][18]

-

Hydrogen Bonds: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom, such as nitrogen, oxygen, or fluorine.[16][17][18]

Data Presentation

Atomic Radii of Selected Elements

| Element | Symbol | Atomic Radius (pm)[3][11][12] |

| Hydrogen | H | 120 |

| Helium | He | 140 |

| Lithium | Li | 182 |

| Beryllium | Be | 153 |

| Boron | B | 87 |

| Carbon | C | 67 |

| Nitrogen | N | 56 |

| Oxygen | O | 152 |

| Fluorine | F | 147 |

| Neon | Ne | 154 |

| Sodium | Na | 227 |

| Magnesium | Mg | 173 |

| Aluminum | Al | 184 |

| Silicon | Si | 210 |

| Phosphorus | P | 180 |

| Sulfur | S | 180 |

| Chlorine | Cl | 175 |

| Argon | Ar | 188 |

Average Bond Lengths and Energies

| Bond | Bond Length (pm)[4][19] | Bond Energy (kJ/mol)[4][19] |

| H-H | 74 | 436 |

| C-H | 109 | 414 |

| C-C | 154 | 347 |

| C=C | 134 | 611 |

| C≡C | 120 | 837 |

| C-O | 143 | 360 |

| C=O | 120 | 736 |

| C-N | 147 | 305 |

| O-H | 97 | 464 |

| N-H | 100 | 389 |

| Cl-Cl | 199 | 243 |

| H-Cl | 127 | 431 |

| 799 in CO2 |

Experimental Protocols

Infrared (IR) Spectroscopy for Functional Group Identification

Principle: Infrared spectroscopy is a technique used to identify functional groups in a molecule.[7] It works on the principle that bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate.[5][20] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.[7]

Methodology:

-

Sample Preparation: The sample is prepared, which can be a solid, liquid, or gas. For solids, a common method is to create a KBr pellet or a mull. Liquids can be analyzed neat or in a solution.

-

Instrumentation: An IR spectrometer is used, which passes a beam of infrared light through the sample.

-

Data Acquisition: The detector measures the amount of light that passes through the sample at each frequency. The resulting data is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Spectral Analysis: The resulting IR spectrum is analyzed by identifying characteristic absorption peaks. The region above 1500 cm⁻¹ is known as the functional group region, where characteristic stretching vibrations for common functional groups appear.[14][21] The region below 1500 cm⁻¹ is the fingerprint region, which is unique to each molecule.[21]

Mass Spectrometry for Molecular Weight and Structure Determination

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][22] It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[23][24]

Methodology:

-

Ionization: The sample is introduced into the mass spectrometer and is ionized, typically by bombarding it with a beam of high-energy electrons (electron ionization).[23][24] This process forms a positively charged molecular ion (parent ion).[23]

-

Fragmentation: The molecular ions are often unstable and break down into smaller, charged fragments (daughter ions).[23]

-

Acceleration: The ions are accelerated by an electric field.

-

Deflection: The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge ratio.[6] Lighter ions are deflected more than heavier ions.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Analysis: The peak with the highest m/z value usually corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

X-ray Crystallography for 3D Molecular Structure Elucidation

Principle: X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal.[17][18] It relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in a crystalline solid.[17][18]

Methodology:

-

Crystallization: A high-quality, single crystal of the substance of interest must be grown. This is often the most challenging step.

-

X-ray Diffraction: The crystal is mounted and exposed to a focused beam of X-rays.[15] The crystal diffracts the X-rays in specific directions.

-

Data Collection: The intensities and angles of the diffracted X-rays are measured using a detector.[18] This produces a diffraction pattern.

-

Electron Density Map Calculation: The diffraction data is used to calculate a three-dimensional electron density map of the crystal.[15]

-

Model Building and Refinement: A model of the molecule is built to fit the electron density map. This model is then refined to best match the experimental data, yielding a detailed three-dimensional structure of the molecule.[15]

Visualizations

Caption: A simplified model of atomic structure.

References

- 1. researchgate.net [researchgate.net]

- 2. Atomic radius - Wikipedia [en.wikipedia.org]

- 3. Atomic Radius | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. profpaz.com [profpaz.com]

- 5. amherst.edu [amherst.edu]

- 6. quora.com [quora.com]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. people.bu.edu [people.bu.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Atomic radii of the elements (data page) - Wikipedia [en.wikipedia.org]

- 12. Atomic Radius for all the elements in the Periodic Table [periodictable.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. copbela.org [copbela.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Common Bond Energies (D [wiredchemist.com]

- 17. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. genchem1.chem.okstate.edu [genchem1.chem.okstate.edu]

- 20. personal.utdallas.edu [personal.utdallas.edu]

- 21. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 22. Mass Spectrometry Coupled Experiments and Protein Structure Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 24. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Stability and Speed: An In-depth Technical Guide to Thermodynamics and Kinetics for the MCAT

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a profound understanding of the fundamental principles of thermodynamics and kinetics is not merely academic; it is the bedrock upon which successful therapeutic interventions are built. For professionals in this demanding field, the concepts tested on the Medical College Admission Test (MCAT) serve as a crucial foundation. This technical guide provides an in-depth exploration of these core principles, moving beyond rote memorization to a practical application-focused understanding. We will delve into the quantitative data that governs biochemical reactions, detail the experimental protocols used to obtain this data, and visualize the intricate interplay of these concepts in a key signaling pathway relevant to cancer therapeutics.

I. The Two Pillars of a Reaction: Thermodynamics and Kinetics

At its core, any chemical or biological process can be analyzed through two distinct yet interconnected lenses: thermodynamics and kinetics.

Thermodynamics addresses the stability of a system and the spontaneity of a reaction. It is governed by three key state functions:

-

Enthalpy (ΔH): The change in heat content of a system. A negative ΔH indicates an exothermic reaction that releases heat, while a positive ΔH signifies an endothermic reaction that absorbs heat.

-

Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is generally favorable.

-

Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity. It integrates enthalpy and entropy into a single value that represents the maximum amount of non-expansion work that can be extracted from a closed system.

The relationship between these is elegantly captured by the Gibbs free energy equation: ΔG = ΔH - TΔS . A negative ΔG indicates a spontaneous (exergonic) reaction, a positive ΔG indicates a non-spontaneous (endergonic) reaction, and a ΔG of zero signifies that the system is at equilibrium.[1]

Kinetics , on the other hand, is concerned with the rate at which a reaction occurs. It is independent of the thermodynamic favorability of the reaction. A reaction can be thermodynamically spontaneous but proceed at an imperceptibly slow rate if it has a high activation energy (Ea). Enzymes, as biological catalysts, function by lowering the activation energy of a reaction, thereby increasing the reaction rate without altering the overall thermodynamics.[2]

The distinction between thermodynamic and kinetic control is paramount in drug development. A drug may bind to its target with high affinity (a favorable thermodynamic property), but if the rate of binding (kinetics) is too slow, it may not be therapeutically effective.

II. Quantitative Insights: Thermodynamic and Kinetic Parameters

To move from conceptual understanding to practical application, we must quantify these principles. The following tables summarize key thermodynamic and kinetic data for reactions and enzymes of biomedical significance.

A. Thermodynamics of ATP Hydrolysis

Adenosine triphosphate (ATP) is the primary energy currency of the cell. Its hydrolysis to adenosine diphosphate (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction that drives many cellular processes.[3] The thermodynamic parameters for this crucial reaction are sensitive to conditions such as pH, temperature, and ionic strength.[4]

| Parameter | Value at Standard Conditions (pH 7, 25°C, 1M concentrations) | Physiological Conditions (approximate) |

| ΔG°' (kJ/mol) | -30.5 | -50 to -65 |

| ΔH°' (kJ/mol) | -20.1 | Not readily available, but contributes to ΔG |

| ΔS°' (J/mol·K) | +33.5 | Not readily available, but contributes to ΔG |

Note: Physiological concentrations of ATP, ADP, and Pi are in the millimolar range, which significantly impacts the actual Gibbs free energy change.[5]

B. Enzyme Kinetics: Vmax and Km

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[6]

Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate, and it is proportional to the enzyme concentration. Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[7]

| Enzyme | Substrate | Km (μM) | Vmax (units vary) |

| Hexokinase | Glucose | 100 | Low |

| Glucokinase | Glucose | 10,000 | High |

| Chymotrypsin | N-Acetyl-L-phenylalanine p-nitrophenyl ester | 5,000 | 100 s⁻¹ |

| Carbonic Anhydrase | CO₂ | 8,000 | 600,000 s⁻¹ |

| Penicillinase | Benzylpenicillin | 50 | 2,000 s⁻¹ |

Data for Hexokinase and Glucokinase from[8][9][10]. Data for other enzymes from[6].

III. Experimental Protocols: Measuring the Fundamentals

The quantitative data presented above is obtained through rigorous experimental methodologies. For researchers and drug development professionals, a working knowledge of these techniques is essential.

A. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11] It is considered the gold standard for characterizing binding affinity, enthalpy, entropy, and stoichiometry.[12]

Detailed Methodology:

-

Sample Preparation:

-

The macromolecule (e.g., protein) is placed in the sample cell of the calorimeter.

-

The ligand (e.g., drug candidate) is loaded into a titration syringe.

-

Both the macromolecule and ligand must be in the same buffer to minimize heat of dilution effects.

-

-

Titration:

-

A series of small, precise injections of the ligand are made into the sample cell.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to macromolecule.

-

This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka is the association constant (1/Kd).[4]

-

B. Enzyme Kinetic Assays

Enzyme kinetic assays are performed to determine the Vmax and Km of an enzyme-catalyzed reaction.

Detailed Methodology:

-

Assay Setup:

-

A series of reaction mixtures are prepared with a constant concentration of the enzyme and varying concentrations of the substrate.

-

The reaction is initiated by the addition of either the enzyme or the substrate.

-

The reaction is carried out under controlled conditions of temperature and pH.

-

-

Measurement of Initial Velocity (V₀):

-

The rate of product formation or substrate consumption is measured over a short period of time where the reaction rate is linear. This can be done using various detection methods, such as spectrophotometry or fluorescence.[13]

-

-

Data Analysis:

-

The initial velocities (V₀) are plotted against the corresponding substrate concentrations ([S]).

-

The resulting data points are fitted to the Michaelis-Menten equation to determine Vmax and Km.

-

Alternatively, the data can be linearized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]), where the y-intercept is 1/Vmax and the x-intercept is -1/Km.[1]

-

C. Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the thermal stability of a protein by monitoring the heat capacity of the sample as it is heated at a constant rate. This provides information on the protein's melting temperature (Tm) and the enthalpy of unfolding (ΔH).[6][14]

Detailed Methodology:

-

Sample Preparation:

-

A solution of the protein of interest is prepared in a suitable buffer.

-

A reference sample containing only the buffer is also prepared.

-

Protein concentration should be accurately determined.[15]

-

-

Thermal Scanning:

-

Both the sample and reference cells are heated at a constant scan rate.

-

The instrument measures the difference in heat required to raise the temperature of the sample and reference cells.

-

-

Data Analysis:

-

The resulting thermogram plots the excess heat capacity as a function of temperature.

-

The peak of the thermogram corresponds to the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.

-

The area under the peak is the calorimetric enthalpy of unfolding (ΔH).[16]

-

IV. Visualizing the Concepts: EGFR Signaling in Cancer Therapeutics

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Small molecule tyrosine kinase inhibitors (TKIs), such as gefitinib, are a class of drugs that target the ATP-binding site of the EGFR kinase domain, inhibiting its activity. The development and optimization of these inhibitors rely heavily on understanding the thermodynamics and kinetics of their interaction with the EGFR protein.

A. The EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling cascade leading to cell proliferation.

B. Drug-Target Interaction: Thermodynamics and Kinetics

The efficacy of an EGFR inhibitor like gefitinib is determined by its ability to outcompete ATP for binding to the kinase domain. This is a classic example of competitive inhibition.

-

Thermodynamics: Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (Kd) of gefitinib to the EGFR kinase domain, providing a quantitative measure of its potency.[1] The enthalpy (ΔH) and entropy (ΔS) of binding provide further insights into the molecular forces driving the interaction.

-

Kinetics: Enzyme kinetic assays are used to determine how gefitinib affects the Vmax and Km of the EGFR kinase for ATP. As a competitive inhibitor, gefitinib will increase the apparent Km for ATP but will not affect the Vmax. The inhibition constant (Ki), which can be derived from these experiments, is a crucial parameter for drug optimization.

The following diagram illustrates the competitive inhibition of EGFR by gefitinib.

C. Experimental Workflow for Drug Screening

The integration of thermodynamic and kinetic assays is fundamental to a modern drug discovery workflow. The following diagram outlines a typical process for screening and characterizing potential enzyme inhibitors.

V. Conclusion

The principles of thermodynamics and kinetics, while foundational to the this compound, are far from being mere academic hurdles. For researchers, scientists, and drug development professionals, a deep and quantitative understanding of these concepts is indispensable. By leveraging experimental techniques such as ITC, DSC, and enzyme kinetic assays, we can dissect the intricate interplay of stability and speed that governs biological processes. This knowledge empowers the rational design and optimization of novel therapeutics, ultimately paving the way for more effective treatments for a myriad of diseases. The continued application of these fundamental principles will undoubtedly remain at the forefront of biomedical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidermal growth factor receptor tyrosine kinase inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 6. Enzyme Kinetics [www2.chem.wisc.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. Graphviz [graphviz.org]

- 10. Mutation and drug-specific intracellular accumulation of EGFR predict clinical responses to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biochemistry - Gibbs free energy and its change for the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

overview of acids and bases in a biological context for the MCAT

An In-Depth Technical Guide to Acids and Bases in a Biological Context for the MCAT

Introduction

A comprehensive understanding of acid-base chemistry is fundamental to the study of biological systems and a cornerstone of the this compound. For researchers, scientists, and drug development professionals, these principles are not merely academic; they are critical to understanding physiological homeostasis, enzyme function, and the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides an in-depth overview of acids and bases from a biological perspective, tailored to the high-yield topics on the this compound, while also delving into the practical applications relevant to scientific research and drug development. We will explore the theoretical foundations of acid-base chemistry, the critical role of buffer systems in maintaining physiological pH, the acid-base properties of amino acids, and the significance of these concepts in a clinical and pharmaceutical context.

Fundamental Concepts of Acids and Bases

The behavior of acids and bases in biological systems is most effectively described by the Brønsted-Lowry and Lewis theories.

The Brønsted-Lowry Theory

The Brønsted-Lowry theory defines acids and bases based on the transfer of protons (H⁺ ions).[1]

-

A Brønsted-Lowry acid is a species that donates a proton.[2][3][4]

-

A Brønsted-Lowry base is a species that accepts a proton.[2][3][4]

This theory introduces the concept of conjugate acid-base pairs . When an acid donates a proton, it forms its conjugate base. Conversely, when a base accepts a proton, it forms its conjugate acid.[2][4] A strong acid will have a weak conjugate base, and a strong base will have a weak conjugate acid.[4]

Water is a classic example of an amphoteric species, meaning it can act as both a Brønsted-Lowry acid and a base.[3][4]

The Lewis Theory

The Lewis theory offers a broader definition that is not limited to proton transfer but focuses on electron pairs.[1][4]

-

A Lewis acid is a species that accepts an electron pair to form a covalent bond.[4][5]

-

A Lewis base is a species that donates an electron pair to form a covalent bond.[4][5]

All Brønsted-Lowry bases are also Lewis bases, but the reverse is not always true.[4] The Lewis definition is particularly useful in organic chemistry and for describing reactions in non-aqueous environments.

pH, pKa, and the Henderson-Hasselbalch Equation

The acidity or basicity of an aqueous solution is quantified using the pH scale.

-

pH : The negative logarithm of the hydrogen ion concentration, pH = -log[H⁺].[6] A pH below 7 is acidic, a pH above 7 is basic, and a pH of 7 is neutral.[6]

-

pKa : The negative logarithm of the acid dissociation constant (Ka). The pKa is a measure of the strength of an acid; a lower pKa corresponds to a stronger acid.[7]

The Henderson-Hasselbalch equation is a critical tool for calculating the pH of a buffer solution and for determining the protonation state of a molecule at a given pH.[8][9] The equation is expressed as:

pH = pKa + log ([A⁻]/[HA])

Where:

-

[A⁻] is the molar concentration of the conjugate base.

-

[HA] is the molar concentration of the weak acid.

This equation reveals that when the concentrations of the weak acid and its conjugate base are equal ([A⁻] = [HA]), the pH of the solution is equal to the pKa of the acid.[9][10] This point is the center of the buffering region for a weak acid.[11]

Buffer Systems in a Biological Context

Buffer solutions are aqueous systems that resist changes in pH upon the addition of small amounts of acid or base.[12] They are crucial for maintaining homeostasis in biological systems, where many enzymes and processes are highly sensitive to pH fluctuations.[12] A buffer consists of a weak acid and its conjugate base or a weak base and its conjugate acid.[12]

The Bicarbonate Buffer System

The primary buffer system in the blood is the bicarbonate buffer system, which maintains blood pH between 7.35 and 7.45.[10][13] This system involves the equilibrium between carbonic acid (H₂CO₃) and bicarbonate (HCO₃⁻).[14]

CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq)[15]

The concentration of carbon dioxide is managed by the respiratory system through changes in breathing rate, while the kidneys control the concentration of bicarbonate by excreting or reabsorbing it from the urine.[13][14]

Amino Acids as Acids and Bases

Amino acids are the building blocks of proteins and are classic examples of amphoteric molecules.[4][16] Each amino acid has a central alpha-carbon bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group).

At physiological pH (~7.4), the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻), forming a dipolar ion called a zwitterion .[17]

-

In acidic solutions (low pH), the carboxyl group is protonated (-COOH), and the amino acid has a net positive charge.[18][19]

-

In basic solutions (high pH), the amino group is deprotonated (-NH₂), and the amino acid has a net negative charge.[18][19]

The isoelectric point (pI) is the pH at which an amino acid has no net electrical charge.[17][18] For amino acids with non-ionizable side chains, the pI can be calculated by averaging the pKa values of the carboxyl and amino groups.

Titration of Amino Acids

Titrating an amino acid with a strong base reveals its buffering regions and pKa values. A titration curve for an amino acid like glycine will show two buffering regions, corresponding to the deprotonation of the carboxyl group and the amino group.[20] Amino acids with ionizable side chains, such as aspartic acid or lysine, will have a third buffering region.[21]

Quantitative Data Summary

The pKa values of amino acids and common buffers are essential for experimental design in biochemistry and pharmacology.

Table 1: pKa Values of Standard Amino Acids at 25°C

| Amino Acid | α-Carboxyl Group (pKa₁) | α-Amino Group (pKa₂) | Side Chain (pKaR) | Isoelectric Point (pI) |

| Alanine | 2.34 | 9.69 | - | 6.00 |

| Arginine | 2.17 | 9.04 | 12.48 | 10.76 |

| Asparagine | 2.02 | 8.80 | - | 5.41 |

| Aspartic Acid | 1.88 | 9.60 | 3.65 | 2.77 |

| Cysteine | 1.96 | 10.28 | 8.18 | 5.07 |

| Glutamic Acid | 2.19 | 9.67 | 4.25 | 3.22 |

| Glutamine | 2.17 | 9.13 | - | 5.65 |

| Glycine | 2.34 | 9.60 | - | 5.97 |

| Histidine | 1.82 | 9.17 | 6.00 | 7.59 |

| Isoleucine | 2.36 | 9.60 | - | 6.02 |

| Leucine | 2.36 | 9.60 | - | 5.98 |

| Lysine | 2.18 | 8.95 | 10.53 | 9.74 |

| Methionine | 2.28 | 9.21 | - | 5.74 |

| Phenylalanine | 1.83 | 9.13 | - | 5.48 |

| Proline | 1.99 | 10.60 | - | 6.30 |

| Serine | 2.21 | 9.15 | - | 5.68 |

| Threonine | 2.09 | 9.10 | - | 5.60 |

| Tryptophan | 2.83 | 9.39 | - | 5.89 |

| Tyrosine | 2.20 | 9.11 | 10.07 | 5.66 |

| Valine | 2.32 | 9.62 | - | 5.96 |

Table 2: Common Biological Buffers

| Buffer | pKa at 25°C | Useful pH Range |

| Phosphate (H₂PO₄⁻/HPO₄²⁻) | 7.20 | 6.2 - 8.2 |

| MES | 6.15 | 5.5 - 6.7 |

| PIPES | 6.80 | 6.1 - 7.5 |

| MOPS | 7.20 | 6.5 - 7.9 |

| HEPES | 7.55 | 6.8 - 8.2 |

| Tris | 8.10 | 7.1 - 9.1 |

| Bicine | 8.35 | 7.6 - 9.0 |

Experimental Protocol: Potentiometric Titration of an Amino Acid

This protocol outlines the determination of the pKa values of an unknown amino acid using a pH meter.

Objective: To determine the pKa values and the isoelectric point (pI) of an amino acid by titration with a strong base (NaOH).

Materials:

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret (25 mL or 50 mL)

-

Beaker (150 mL)

-

Volumetric flasks and pipettes

-

Amino acid solution (e.g., 0.1 M Glycine)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standard pH buffers (pH 4.00, 7.00, 10.00) for calibration

Procedure:

-

Calibrate the pH meter: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

-

Prepare the sample: Pipette a known volume (e.g., 50.0 mL) of the amino acid solution into a 150 mL beaker. Add a magnetic stir bar.

-

Initial pH measurement: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Turn on the stirrer at a slow, steady speed. Record the initial pH of the amino acid solution.

-

Set up the buret: Rinse and fill the buret with the standardized NaOH solution. Record the initial volume.

-

Perform the titration:

-

Add the NaOH solution in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly (approaching a pKa), reduce the increment size (e.g., 0.1 mL) to obtain more data points in the buffering region and near the equivalence point.

-

Continue the titration until the pH has risen significantly past the second buffering region (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.

-

Determine the equivalence points, which are the points of steepest slope on the curve (inflection points).

-

The pKa values are the pH values at the midpoints of the buffering regions (the flattest parts of the curve). Specifically, pKa₁ is the pH at which half of the first equivalence volume of NaOH has been added, and pKa₂ is the pH at the midpoint between the first and second equivalence volumes.

-

Calculate the pI by averaging the pKa values of the ionizable groups that bracket the zwitterionic form.

-

Applications in Drug Development and Research

The acid-base properties of a drug molecule, quantified by its pKa, are a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[22][23] The charge state of a drug affects its ability to cross biological membranes, its solubility, and its binding to target receptors.[22][23][24][25]

Most drugs are weak acids or weak bases. According to the pH-partition hypothesis, only the un-ionized (neutral) form of a drug can readily diffuse across lipid cell membranes. The degree of ionization depends on the drug's pKa and the pH of the surrounding environment.

-

Weakly Acidic Drugs (HA): More lipid-soluble in the acidic environment of the stomach (low pH), where they exist primarily in the protonated, neutral form (HA).

-

Weakly Basic Drugs (B): More lipid-soluble in the more alkaline environment of the small intestine (high pH), where they exist primarily in the deprotonated, neutral form (B).

This principle is fundamental to designing orally bioavailable drugs and predicting their behavior in different physiological compartments.

Conclusion

The principles of acid-base chemistry are deeply integrated into the fabric of biology and medicine. For the this compound, a firm grasp of Brønsted-Lowry and Lewis definitions, pH, pKa, buffers, and the behavior of amino acids is essential. For scientists and professionals in drug development, these concepts transcend examination requirements, forming the basis for understanding physiological regulation, designing effective therapeutics, and predicting their biological fate. The ability to apply the Henderson-Hasselbalch equation, interpret titration curves, and appreciate the role of pKa in pharmacokinetics is a critical skill set in modern biomedical research.

References

- 1. jackwestin.com [jackwestin.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Khan Academy [khanacademy.org]

- 4. Acids and Bases for the this compound: Everything You Need to Know — Shemmassian Academic Consulting [shemmassianconsulting.com]

- 5. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 6. This compound-review.org [this compound-review.org]

- 7. youtube.com [youtube.com]

- 8. microbenotes.com [microbenotes.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.3 Biological Acids and the HendersonâHasselbalch Equation - Organic Chemistry | OpenStax [openstax.org]

- 11. med.unc.edu [med.unc.edu]

- 12. ⚗️ Buffer Solutions: Definition & Function for the this compound — King of the Curve [kingofthecurve.org]

- 13. This compound Biology - Respiratory System - Free Practice Question - 11956 [varsitytutors.com]

- 14. jackwestin.com [jackwestin.com]

- 15. reddit.com [reddit.com]

- 16. youtube.com [youtube.com]

- 17. Amino Acids for the this compound â Medistudents [medistudents.com]

- 18. This compound-review.org [this compound-review.org]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. medicalschoolhq.net [medicalschoolhq.net]

- 22. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The significance of acid/base properties in drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 24. The therapeutic importance of acid-base balance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. research.monash.edu [research.monash.edu]

The Critical Role of Stereochemistry in Organic Chemistry and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a cornerstone of organic chemistry and a critical consideration in the fields of pharmacology and drug development. For professionals in these areas, a deep understanding of stereoisomerism is not merely academic; it dictates the efficacy, safety, and metabolic profile of pharmaceutical agents. This guide explores the core principles of stereochemistry as they relate to the MCAT syllabus, and extends these concepts to their practical applications in modern drug design and analysis.

Foundational Concepts: Isomerism

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] They are broadly classified into two main categories: constitutional isomers and stereoisomers.[2] Constitutional isomers have different atomic connectivity, while stereoisomers share the same connectivity but differ in the spatial arrangement of their atoms.[3]

Stereoisomers are further divided into enantiomers and diastereomers.[3]

-

Enantiomers are non-superimposable mirror images of each other.[3] A molecule that is not superimposable on its mirror image is termed "chiral."[1][3] Enantiomers possess identical physical properties, such as boiling point and melting point, but differ in their interaction with plane-polarized light and other chiral molecules.[4][5]

-

Diastereomers are stereoisomers that are not mirror images of one another.[3] They have different physical properties and can be separated by conventional laboratory techniques like chromatography.

Caption: Logical relationship of isomer classification.

Chirality and Biological Systems: The Principle of Stereospecificity

The significance of stereochemistry is most profound in biological systems, which are inherently chiral.[5] Enzymes, receptors, and other biological macromolecules are composed of L-amino acids and D-sugars, creating chiral environments.[1] Consequently, the interaction between a chiral drug and its biological target is often stereospecific; the enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles.[5][6]

This stereoselectivity is often explained by the "three-point attachment" model, which posits that for a chiral molecule to bind effectively to a receptor, it must have at least three points of interaction.[5][7] One enantiomer (the eutomer) will fit perfectly into the binding site, eliciting the desired therapeutic response, while the other (the distomer) may bind weakly, not at all, or even to a different receptor, causing side effects or toxicity.[8]

Caption: Three-point attachment model for chiral recognition.

Case Studies in Drug Development

The differential effects of enantiomers are well-documented and have profound implications for drug safety and efficacy.

-

Thalidomide: This is the most infamous example of stereochemistry's role in drug safety.[9] Thalidomide was prescribed as a racemic mixture (a 1:1 mixture of both enantiomers) to treat morning sickness.[10] It was later discovered that while the (R)-enantiomer has the desired sedative effect, the (S)-enantiomer is a potent teratogen, causing severe birth defects.[10][11] A critical complication is that the enantiomers can interconvert in vivo, meaning that administering the pure (R)-enantiomer does not eliminate the risk.[10][11]

-

Ibuprofen: A common non-steroidal anti-inflammatory drug (NSAID), ibuprofen is often sold as a racemate.[8] The pharmacological activity resides almost exclusively with the S(+)-enantiomer.[12] The R(-)-enantiomer is not inactive, however; it acts as a pro-drug, as it is metabolically inverted to the active S(+) form in the body.[12][13] This chiral inversion means the potency of a racemic dose can be dependent on the rate of absorption.[14]

Table 1: Comparison of Enantiomeric Properties for Selected Drugs

| Drug | Enantiomer | Primary Biological Activity | Notes |

| Thalidomide | (R)-thalidomide | Sedative[10][11] | Enantiomers interconvert in the body.[11] |

| (S)-thalidomide | Teratogenic[10][11] | Interferes with fetal development.[15] | |

| Ibuprofen | (S)-ibuprofen | Anti-inflammatory (Eutomer)[12] | Over 100-fold more potent than the (R)-form as a COX-1 inhibitor.[8] |

| (R)-ibuprofen | Pro-drug (Distomer)[13] | Undergoes unidirectional metabolic inversion to (S)-ibuprofen.[12][13] | |

| Ethambutol | (S,S)-ethambutol | Tuberculostatic (Eutomer) | 500 times more potent than the (R,R)-enantiomer.[9] |

| (R,R)-ethambutol | Can cause optic neuritis (blindness)[9] | The racemate was switched to the pure (S,S)-enantiomer for clinical use.[9] | |

| Penicillamine | (S)-penicillamine | Antiarthritic (Eutomer)[9] | |

| (R)-penicillamine | Highly toxic[9] |

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

To unambiguously describe the three-dimensional arrangement of atoms at a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[16][17]

Protocol for Assigning R/S Configuration:

-

Assign Priorities: Rank the four substituents attached to the chiral center based on atomic number. The atom with the highest atomic number receives the highest priority (1), and the lowest receives the lowest priority (4).[16][17]

-

Handle Ties: If two atoms are identical, move to the next atoms along their respective chains until a point of difference is found. The substituent with the atom of higher atomic number at the first point of difference gets higher priority.[17][18]

-

Treat Multiple Bonds: Double and triple bonds are treated as if the atom is bonded to two or three of the same atom, respectively.[18]

-

Orient the Molecule: Position the molecule so that the lowest-priority group (usually hydrogen) is pointing away from the viewer.

-

Determine Configuration: Trace the path from priority 1 to 2 to 3.

-

If the path is clockwise , the configuration is R .

-

If the path is counter-clockwise , the configuration is S .

-

Experimental Protocols for Stereochemical Analysis

The separation and analysis of enantiomers are critical tasks in drug development and quality control.

Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light.[3] A polarimeter is used to measure this rotation.[19]

Experimental Protocol for Polarimetry:

-

Calibration: Fill the polarimeter tube with a pure achiral solvent (e.g., water or ethanol) to establish a baseline reading of 0°.[20][21]

-

Sample Preparation: Prepare a solution of the chiral compound with a precisely known concentration (c), typically in g/mL.[21]

-

Measurement: Fill the sample tube of a known path length (l), measured in decimeters (dm), with the solution. Place the tube in the polarimeter.[19][21]

-

Observation: Rotate the analyzer until the light intensity is at a minimum or the field of view is uniformly dark. The angle of rotation is the observed rotation (α).[20][22]

-

Calculation of Specific Rotation: The specific rotation [α] is a standardized physical constant for a given chiral molecule under specific conditions (temperature and wavelength, often the D-line of a sodium lamp). It is calculated using the formula:[23][24][25] [α] = α / (c * l)

Enantiomers will rotate light by the same magnitude but in opposite directions. A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise.[4] A racemic mixture is optically inactive because the rotations of the two enantiomers cancel each other out.[5]

Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard chromatographic techniques.[26] Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[27][28]

Experimental Protocol for Chiral HPLC:

-

Column Selection: Choose a suitable chiral column. Common CSPs are based on polysaccharides (cellulose, amylose), proteins, or Pirkle-type phases.[28][29] The selection is often empirical and requires screening different columns and mobile phases.[28]

-

Mobile Phase Preparation: Prepare an appropriate mobile phase (e.g., a mixture of hexane and isopropanol). The composition is critical for achieving resolution.

-

Sample Injection: Dissolve the racemic mixture in the mobile phase and inject it into the HPLC system.

-

Elution and Detection: The mobile phase carries the sample through the chiral column. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and retention times.[28] A detector (e.g., UV-Vis) records the elution profile, showing two separate peaks for the two enantiomers.

-

Quantification: The area under each peak corresponds to the amount of each enantiomer in the mixture.

Caption: Experimental workflow for chiral chromatography.

References

- 1. med-pathway.com [med-pathway.com]

- 2. Introduction to Isomers - Free Sketchy this compound Lesson [sketchy.com]

- 3. jackwestin.com [jackwestin.com]

- 4. youtube.com [youtube.com]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Stereoselectivity of drug-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 9. Chiral drugs - Wikipedia [en.wikipedia.org]

- 10. Thalidomide - American Chemical Society [acs.org]

- 11. Thalidomide - Wikipedia [en.wikipedia.org]

- 12. The relationship between the pharmacokinetics of ibuprofen enantiomers and the dose of racemic ibuprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacokinetics of ibuprofen enantiomers in humans following oral administration of tablets with different absorption rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]

- 16. fiveable.me [fiveable.me]

- 17. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 18. vanderbilt.edu [vanderbilt.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 21. cts.iitkgp.ac.in [cts.iitkgp.ac.in]

- 22. Polarimeter - Wikipedia [en.wikipedia.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. youtube.com [youtube.com]

- 25. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 26. Chiral chromatography – Chiralpedia [chiralpedia.com]

- 27. The Secrets to Mastering Chiral Chromatography [rotachrom.com]

- 28. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 29. chem.libretexts.org [chem.libretexts.org]

An In-depth Guide to Enzyme Structure and Function: Core Concepts for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the principles of enzymology, tailored for professionals in scientific research and pharmaceutical development. While grounded in the core concepts relevant to the Medical College Admission Test (MCAT), the content is presented with the depth and technical detail required by an audience of researchers and scientists.

Enzyme Structure: The Foundation of Catalytic Activity

Enzymes are highly specialized proteins, and in some cases RNA molecules (ribozymes), that function as biological catalysts. Their catalytic prowess is intrinsically linked to their intricate three-dimensional structure. This structure is organized into four hierarchical levels:

-

Primary Structure: The linear sequence of amino acids linked by peptide bonds.

-

Secondary Structure: Local folding of the polypeptide chain into regular structures, primarily α-helices and β-pleated sheets, stabilized by hydrogen bonds.

-

Tertiary Structure: The overall three-dimensional shape of a single polypeptide chain, determined by interactions between the amino acid R-groups, including hydrophobic interactions, ionic bonds, hydrogen bonds, and disulfide bridges.

-

Quaternary Structure: The arrangement of multiple polypeptide subunits to form a functional protein complex.

The function of an enzyme is dictated by its structure; even a minor change in structure can lead to a significant alteration in function.[1] Key to this function are specific regions on the enzyme's surface.

The Active Site and Allosteric Site

Enzymes possess two critical sites that govern their activity:

-

The Active Site: This is the region of the enzyme where the substrate binds and the chemical reaction is catalyzed.[2] The active site is composed of a unique combination of amino acid residues that create a specific chemical environment, conferring substrate specificity.[2]

-

The Allosteric Site: A distinct site on the enzyme, separate from the active site, where regulatory molecules (effectors) can bind.[3] This binding event induces a conformational change in the enzyme, which can either enhance or inhibit its activity.[4]

Models of Enzyme-Substrate Interaction

Two primary models describe the interaction between an enzyme and its substrate:

-

Lock and Key Model: This earlier model postulates that the active site of the enzyme has a rigid, pre-formed shape that is perfectly complementary to the shape of its substrate.[1][5]

-

Induced Fit Model: A more contemporary and widely accepted model, which suggests that the active site is flexible.[2] The binding of the substrate induces a conformational change in the active site, leading to a more precise and optimal fit that facilitates catalysis.[2] This dynamic interaction maximizes the enzyme's ability to stabilize the reaction's transition state.

Mechanism of Catalysis

Enzymes accelerate biochemical reactions by lowering the activation energy (Ea), which is the energy required to reach the transition state.[2][6] They achieve this by providing an alternative reaction pathway. It is crucial to note that enzymes do not alter the overall free energy change (ΔG) or the equilibrium constant (Keq) of a reaction; they only affect the reaction kinetics, not the thermodynamics.[1]

Enzyme Kinetics

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions.[6] The Michaelis-Menten equation is a fundamental model that describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).[6][7]

Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])

-

Vmax (Maximum Velocity): The reaction rate when the enzyme is fully saturated with substrate.[7][8] Vmax is directly proportional to the enzyme concentration.[7]

-

Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax.[6][8] Km is an inverse measure of the enzyme's affinity for its substrate; a low Km indicates high affinity, while a high Km suggests lower affinity.[6][8]

A Lineweaver-Burk plot, or double-reciprocal plot, is a graphical representation of the Michaelis-Menten equation (1/V₀ vs. 1/[S]) that is useful for determining Vmax and Km.[7]

Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[6][9] The study of enzyme inhibition is central to pharmacology and drug design. Inhibition can be broadly classified as reversible or irreversible.

Reversible Inhibition

In reversible inhibition, the inhibitor binds non-covalently and can be removed, restoring enzyme activity. There are three main types:

-

Competitive Inhibition: The inhibitor is structurally similar to the substrate and competes for binding at the active site.[9][10] This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not affect Vmax.[10][11]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate [ES] complex, at a site distinct from the active site.[10][11] This type of inhibition is most effective at high substrate concentrations and decreases both Vmax and Km.[11]

-

Non-competitive (Mixed) Inhibition: The inhibitor binds to an allosteric site, and can bind to either the free enzyme or the ES complex.[6][9] It decreases Vmax.[11] Its effect on Km varies; if the inhibitor has the same affinity for the enzyme and the ES complex, it is pure non-competitive inhibition and Km is unchanged. If affinities differ, it is termed mixed inhibition, and Km can either increase or decrease.[6][9]

Summary of Reversible Inhibition Effects

The following table summarizes the kinetic effects of reversible inhibitors, a critical concept for both theoretical understanding and practical application in drug screening.

| Inhibition Type | Binds To | Vmax | Km |

| Competitive | Active Site (Free Enzyme) | Unchanged | Increases |

| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreases | Decreases |

| Non-competitive | Allosteric Site (Enzyme or ES Complex) | Decreases | Unchanged (Pure) or Variable (Mixed) |

Regulation of Enzyme Activity

Cellular metabolism is precisely controlled through the regulation of enzyme activity. Several mechanisms exist to modulate enzyme function in response to the cell's needs.[6]

-

Allosteric Regulation: As previously mentioned, the binding of an allosteric effector to the allosteric site can either activate or inhibit the enzyme.[4][6] This is a rapid method of regulation.

-

Feedback Inhibition: A common biological control mechanism where the end product of a metabolic pathway acts as an allosteric inhibitor of an enzyme that functions early in the pathway.[3][6] This prevents the overproduction of the product.[6]

-

Covalent Modification: The activity of an enzyme can be altered by the covalent attachment or removal of chemical groups, such as phosphate (phosphorylation/dephosphorylation), methyl, or acetyl groups.[4][6] Phosphorylation, for instance, can activate or inactivate an enzyme, thereby regulating its function.[4]

-

Zymogen Activation: Some enzymes, particularly digestive enzymes like pepsin, are synthesized as inactive precursors called zymogens (e.g., pepsinogen).[4] They are activated by irreversible proteolytic cleavage when they reach the appropriate cellular location, ensuring they are active only when and where needed.[4]

Key Experimental Methodologies

The characterization of enzymes relies on a suite of established laboratory techniques. Understanding these protocols is essential for research and development.

Protocol: General Spectrophotometric Enzyme Assay

This protocol outlines a common method for determining enzyme activity by measuring the change in absorbance of a substrate or product over time.

Objective: To measure the initial reaction rate of an enzyme.

Materials:

-

Purified enzyme solution of known concentration.

-

Substrate solution.

-

Reaction buffer (to maintain optimal pH).

-

Spectrophotometer.

-

Cuvettes.

-

Micropipettes and tips.

-

Timer.

Methodology:

-

Preparation: Set the spectrophotometer to the wavelength of maximum absorbance for the product or substrate being monitored. Equilibrate all solutions (buffer, substrate, enzyme) to the desired reaction temperature.

-

Reaction Mixture Setup: In a cuvette, combine the reaction buffer and the substrate solution. Mix gently.

-

Blank Measurement: Place the cuvette containing the buffer and substrate into the spectrophotometer and zero the instrument (this is the "blank").

-

Initiation of Reaction: Remove the cuvette. Add a small, precise volume of the enzyme solution to initiate the reaction. Mix immediately but gently by inverting the cuvette.

-

Data Collection: Immediately place the cuvette back into the spectrophotometer and begin recording the absorbance at regular time intervals (e.g., every 15 seconds) for a set period (e.g., 3-5 minutes).

-

Analysis: Plot absorbance versus time. The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve. This rate can be converted to concentration per unit time using the Beer-Lambert law (A = εbc).

Protocol: Protein Crystallography for Structure Determination

This protocol provides a high-level overview of the workflow used to determine the three-dimensional structure of an enzyme.

Objective: To produce a high-resolution 3D model of an enzyme.

Methodology:

-

Protein Purification: The target enzyme must be purified to a very high degree (>95% homogeneity).[12] Purity is assessed using techniques like SDS-PAGE and mass spectrometry.[12] The protein is concentrated to 10-20 mg/mL.[12]

-

Crystallization: The purified protein is subjected to a wide range of conditions (e.g., varying pH, salt concentration, temperature, precipitating agents) in an attempt to induce the formation of well-ordered crystals.[13] The hanging drop vapor diffusion method is commonly used.[12] This is often the most challenging and time-consuming step.

-

X-ray Diffraction Data Collection: A suitable crystal is selected, mounted, and cryo-cooled. It is then exposed to a high-intensity X-ray beam (often from a synchrotron source). The crystal diffracts the X-rays, producing a distinct pattern of spots that is recorded by a detector.[14]

-

Structure Solution (Phasing): The diffraction pattern provides information about the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" must be solved using methods like Molecular Replacement (if a similar structure is known) or experimental phasing techniques.

-

Model Building and Refinement: Once initial phases are obtained, an electron density map is calculated.[14] A computational model of the enzyme's amino acid sequence is built into this map. This model is then iteratively refined to improve its fit with the experimental diffraction data.

-

Structure Validation: The final model is rigorously checked for stereochemical quality and consistency with known biochemical principles before being deposited in a public database like the Protein Data Bank (PDB).

References

- 1. This compound-review.org [this compound-review.org]

- 2. jackwestin.com [jackwestin.com]

- 3. jackwestin.com [jackwestin.com]

- 4. jackwestin.com [jackwestin.com]

- 5. app.achievable.me [app.achievable.me]

- 6. Enzymes for the this compound | What You Need to Know [inspiraadvantage.com]

- 7. jackwestin.com [jackwestin.com]

- 8. Enzyme Kinetics on the this compound: Vmax, Km, and Competitive Inhibition Simplified — King of the Curve [kingofthecurve.org]

- 9. jackwestin.com [jackwestin.com]

- 10. medschoolcoach.com [medschoolcoach.com]

- 11. youtube.com [youtube.com]

- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 13. enzymology.insightconferences.com [enzymology.insightconferences.com]

- 14. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbohydrate and Lipid Chemistry for the MCAT

Abstract: This guide provides a comprehensive overview of the core principles of carbohydrate and lipid chemistry as they pertain to the Medical College Admission Test (MCAT). While the this compound is a pre-medical examination, this document is structured to deliver a technically in-depth review suitable for an audience with a strong scientific background. It covers fundamental structures, classifications, and key reactions. The guide includes quantitative data summarized in tabular format, detailed experimental protocols for foundational assays, and visualizations of key pathways and classifications using the DOT language to facilitate a deeper understanding of the molecular logic.

Introduction to Macromolecules

In the context of cellular biology and biochemistry, lipids and carbohydrates represent two of the four major classes of macromolecules essential for life, the others being proteins and nucleic acids.[1][2] Carbohydrates primarily serve as a source of energy and as structural components.[3] Lipids are highly diverse in structure and function, playing critical roles in energy storage, membrane structure, and cell signaling.[4][5] A thorough understanding of their chemistry is fundamental to comprehending cellular function, metabolism, and pathophysiology—topics heavily weighted on the this compound.

Carbohydrate Chemistry

Carbohydrates are organic compounds with the general empirical formula Cn(H₂O)n.[2][3] They are polyhydroxy aldehydes or ketones, or substances that hydrolyze to yield them.[6] Functionally, they are the primary source of metabolic energy and form structural components of cells, such as cellulose in plant cell walls.[3][7]

Classification of Carbohydrates

Carbohydrates are broadly classified based on the number of sugar units they contain: monosaccharides, disaccharides, and polysaccharides.[8][9]

-

Monosaccharides: These are the simplest sugars and serve as the monomeric building blocks for more complex carbohydrates.[8] They are classified by the number of carbon atoms (e.g., triose, pentose, hexose) and by the nature of their carbonyl group (aldose or ketose).[10][11]

-

Disaccharides: Composed of two monosaccharide units joined by a covalent glycosidic linkage.[2]

-

Polysaccharides: Long polymers of monosaccharides linked by glycosidic bonds.[9] They can be linear or branched and serve in energy storage (e.g., starch, glycogen) or as structural components (e.g., cellulose, chitin).[8]

Structure of Monosaccharides

Monosaccharides with five or more carbons, such as glucose and fructose, exist predominantly in cyclic forms in aqueous solutions.[2] This cyclization occurs through the reaction of the carbonyl group with a hydroxyl group in the same molecule, forming a hemiacetal or hemiketal. The formation of this ring creates a new chiral center at the anomeric carbon (the original carbonyl carbon), resulting in two possible diastereomers, designated α and β.[2]

Quantitative Data for Common Monosaccharides

The physical properties of monosaccharides are critical to their biological function and detection.

| Monosaccharide | Formula | Molar Mass ( g/mol ) | Type | # of Carbons |

| D-Glucose | C₆H₁₂O₆ | 180.16 | Aldohexose | 6 |

| D-Fructose | C₆H₁₂O₆ | 180.16 | Ketohexose | 6 |

| D-Galactose | C₆H₁₂O₆ | 180.16 | Aldohexose | 6 |

| D-Ribose | C₅H₁₀O₅ | 150.13 | Aldopentose | 5 |

| D-Glyceraldehyde | C₃H₆O₃ | 90.08 | Aldotriose | 3 |

Table 1: Properties of Common Monosaccharides.[12][13]

Lipid Chemistry

Lipids are a heterogeneous group of organic molecules characterized by their insolubility in water and solubility in nonpolar organic solvents.[1][5] This property arises from their predominantly hydrocarbon nature. Lipids serve diverse and critical functions, including long-term energy storage, formation of cell membranes, and as signaling molecules.[14][15]

Classification of Lipids

Lipids can be broadly categorized based on their structure and function.

-

Fatty Acids: Carboxylic acids with long hydrocarbon chains, which can be saturated or unsaturated.[16] They are the fundamental building blocks of many complex lipids.[15]

-

Triacylglycerols (Triglycerides): Composed of a glycerol molecule esterified to three fatty acids.[1] They are the primary form of energy storage in animals.[14]

-

Phospholipids: Comprise a glycerol or sphingosine backbone, two fatty acid tails, and a phosphate-containing head group.[17] Their amphipathic nature is critical for forming the lipid bilayer of cell membranes.[4]

-

Steroids: Characterized by a four-ring carbon structure known as the steroid nucleus.[14] Cholesterol is a key steroid that modulates membrane fluidity and serves as a precursor to steroid hormones.[5]

-

Terpenes: Built from isoprene (C₅H₈) units and are precursors to steroids and other lipid signaling molecules.[18]

Quantitative Data for Common Fatty Acids

The physical properties of fatty acids, such as melting point, are determined by the length of the carbon chain and the degree of unsaturation.[16] Saturated fatty acids have higher melting points than unsaturated fatty acids of the same length due to more efficient van der Waals packing.

| Fatty Acid | Abbreviated Notation | Type | Melting Point (°C) |

| Lauric Acid | 12:0 | Saturated | 44 |

| Myristic Acid | 14:0 | Saturated | 58 |

| Palmitic Acid | 16:0 | Saturated | 63 |

| Stearic Acid | 18:0 | Saturated | 70 |

| Oleic Acid | 18:1 (cis-9) | Monounsaturated | 16 |

| Linoleic Acid | 18:2 (cis-9,12) | Polyunsaturated | -5 |

| α-Linolenic Acid | 18:3 (cis-9,12,15) | Polyunsaturated | -11 |

Table 2: Properties of Common Fatty Acids.[16]

Key Metabolic Pathways

Glycolysis

Glycolysis is a central metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[19] It consists of ten enzyme-catalyzed reactions that occur in the cytoplasm and can proceed under both aerobic and anaerobic conditions.[7] The pathway is divided into an energy investment phase and an energy payoff phase.[19]

Experimental Protocols

Benedict's Test for Reducing Sugars

Objective: To detect the presence of reducing sugars, which include all monosaccharides and some disaccharides that possess a free aldehyde or ketone group.[20]

Principle: In the presence of an alkaline solution and heat, reducing sugars reduce the cupric ions (Cu²⁺) in Benedict's reagent to cuprous ions (Cu⁺).[20] These are precipitated as red copper(I) oxide. The color of the precipitate gives a semi-quantitative measure of the amount of reducing sugar present.[21]

Methodology:

-

Preparation: Pipette 2 mL of Benedict's reagent into a clean test tube.[22]

-

Sample Addition: Add approximately 1 mL of the sample solution to the test tube.[22]

-

Heating: Place the test tube in a boiling water bath for 3-5 minutes.[21][22]

-

Observation: Remove the test tube and observe any color change. The color can range from green (low concentration) to yellow, orange, and finally to brick-red (high concentration), indicating a positive result. A blue color indicates a negative result.[22]

Saponification of a Triglyceride

Objective: To hydrolyze a triglyceride (fat or oil) using a strong base to produce glycerol and fatty acid salts (soap).[23]

Principle: Saponification is the base-catalyzed hydrolysis of an ester. The ester linkages in a triglyceride are cleaved by the hydroxide ions, yielding glycerol and the corresponding carboxylate salts of the fatty acids.[24]

Methodology:

-

Reagent Preparation: In a suitable reaction vessel (e.g., a 150 mL beaker), combine approximately 10 g of a fat or oil (e.g., vegetable oil) with 20 mL of a 20% sodium hydroxide (NaOH) solution.[23] Add 10 mL of ethanol to act as a solvent to homogenize the mixture.[23]

-

Heating: Add boiling chips and gently heat the mixture using a hot plate or water bath. Stir continuously. The reaction should be heated for approximately 20-30 minutes.[25]

-